Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
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Overview
Description
Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-methylpyridine with ethyl chloroformate, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazolopyridine derivatives.
Scientific Research Applications
Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride
- 3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide
- 5,6,7,8-Tetrahydro-3-methyl-1,2,4-triazolo[4,3-a]pyrazine
Uniqueness
Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of bioactive molecules and advanced materials .
Biological Activity
Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides an in-depth examination of its synthesis, biological evaluation, and potential applications in medicinal chemistry.
- Molecular Formula : C9H8N4O2
- Molecular Weight : 192.19 g/mol
- CAS Number : 1049739-80-1
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes cyclization reactions that form the triazole ring fused to the pyridine structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. In vitro assays showed IC50 values indicating effective growth inhibition in breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
Cell Line | IC50 (μM) |
---|---|
MDA-MB-231 | 4.98 - 14.65 |
HepG2 | 2.43 - 7.84 |
These findings suggest that this compound acts as a potent inhibitor of tumor growth.
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Microtubule Destabilization : The compound has been shown to disrupt microtubule assembly at concentrations as low as 20 μM.
- Induction of Apoptosis : Morphological changes and increased caspase-3 activity were observed in treated cells, indicating that it triggers apoptotic pathways.
Additional Biological Activities
Apart from anticancer properties, this compound has been investigated for other biological activities:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in animal models.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of triazole derivatives similar to this compound. For example:
- Study on Structural Variants : A comparative study evaluated different triazole derivatives for their cytotoxic effects and found that modifications to the side chains significantly influenced their activity.
- In Vivo Studies : Animal model experiments demonstrated that administration of the compound led to reduced tumor sizes compared to control groups.
Properties
IUPAC Name |
methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)6-2-3-11-5-9-10-7(11)4-6/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVPGAQCBUQJGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN2C=NN=C2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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